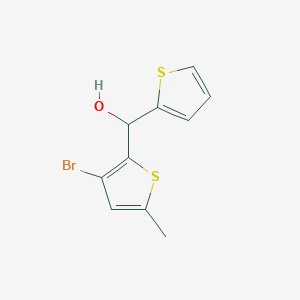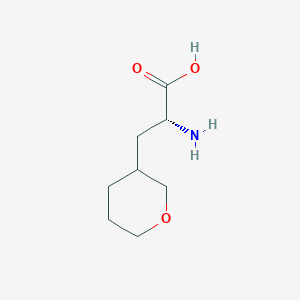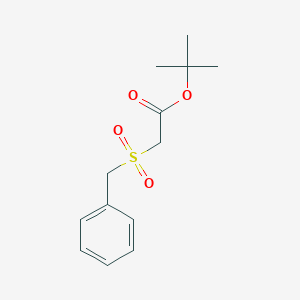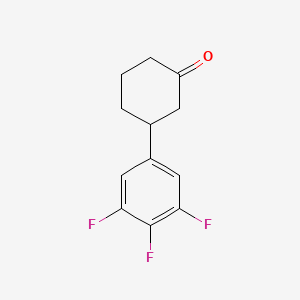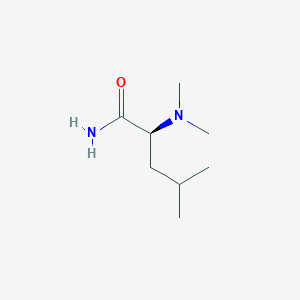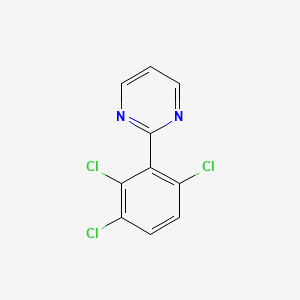
2-(2,3,6-Trichlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,6-Trichlorophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3,6-trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine typically involves the reaction of 2,3,6-trichlorobenzonitrile with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,6-Trichlorophenyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while Suzuki-Miyaura coupling can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2,3,6-Trichlorophenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
2-(2,3,6-Trichlorophenyl)pyrimidine can be compared with other similar compounds, such as:
2-(2,4,6-Trichlorophenyl)pyrimidine: This compound has a similar structure but with different substitution patterns on the phenyl ring. It may exhibit different reactivity and biological activity.
2-(2,3,5-Trichlorophenyl)pyrimidine: Another similar compound with a different substitution pattern. Its properties and applications may vary compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H5Cl3N2 |
|---|---|
Peso molecular |
259.5 g/mol |
Nombre IUPAC |
2-(2,3,6-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-6-2-3-7(12)9(13)8(6)10-14-4-1-5-15-10/h1-5H |
Clave InChI |
BEYYKDIBCRKMDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C2=C(C=CC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


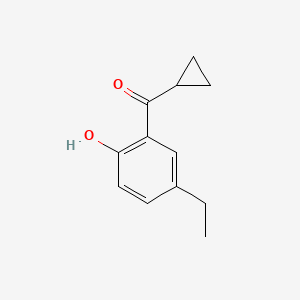
![4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
![2,4,5,7-Tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B13085857.png)



![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
